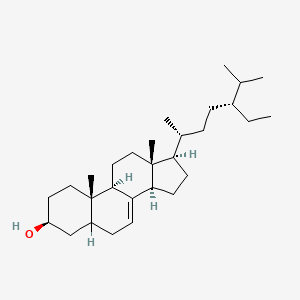
Stigmast-7-en-3-ol, (3b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmast-7-en-3-ol, (3b)-: is a sterol lipid belonging to the stigmastane class of compounds. . This compound is commonly found in various plant sources and has been studied for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmast-7-en-3-ol, (3b)- can be synthesized through chemical reactions involving the stigmastane skeleton. One common method involves the reduction of stigmast-7-en-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods: Industrial production of stigmast-7-en-3-ol typically involves extraction from plant sources. The compound is isolated from plant sterols through processes such as solvent extraction, chromatography, and crystallization . The purity of the compound is often determined by high-performance liquid chromatography (HPLC) and confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Stigmast-7-en-3-ol, (3b)- undergoes various chemical reactions, including:
Substitution: The hydroxyl group at the C3 position can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed:
Oxidation: Stigmast-7-en-3-one.
Reduction: Stigmast-7-en-3-ol, (3b)-.
Substitution: Derivatives with substituted functional groups at the C3 position.
Scientific Research Applications
Chemistry: Stigmast-7-en-3-ol, (3b)- is used as a precursor in the synthesis of various sterol derivatives. It serves as a model compound for studying sterol biosynthesis and metabolism .
Biology: In biological research, stigmast-7-en-3-ol is studied for its role in plant physiology and its effects on plant growth and development. It is also investigated for its potential as a bioactive compound in various biological systems .
Medicine: Stigmast-7-en-3-ol, (3b)- has shown potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is being explored for its therapeutic applications in treating various diseases .
Industry: In the industrial sector, stigmast-7-en-3-ol is used in the production of cosmetics and nutraceuticals due to its beneficial properties. It is also utilized in the formulation of dietary supplements .
Mechanism of Action
The mechanism of action of stigmast-7-en-3-ol involves its interaction with various molecular targets and pathways. It has been shown to modulate the expression of genes involved in inflammation, oxidative stress, and cell proliferation . The compound exerts its effects by binding to specific receptors and enzymes, leading to the regulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Stigmasterol: Another sterol lipid with a similar structure but differing in the position of double bonds and functional groups.
Sitosterol: A sterol with a similar stigmastane skeleton but with different side chain modifications.
Campesterol: A sterol with a similar structure but with a methyl group at the C24 position instead of an ethyl group.
Uniqueness: Stigmast-7-en-3-ol, (3b)- is unique due to its specific structural features and biological activities.
Properties
CAS No. |
6869-99-4 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
YSKVBPGQYRAUQO-NEWNUQLJSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
22,23-dihydrospinasterol delta(7)-stigmastenol schottenol stigmast-7-en-3-ol stigmast-7-enol stigmast-7-enol, (3beta,5alpha)-isomer stigmast-7-enol, (3beta,5alpha,24S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















